1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose
Overview
Description
1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose is a sulfonated carbohydrate compound with the molecular formula C13H16O7S and a molecular weight of 316.33 g/mol. It is an intermediate molecule that plays a pivotal role in synthesizing biomedically potent compounds and is extensively employed in the genesis of diverse glycoside medications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose can be synthesized through the reaction of levoglucosan with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolving levoglucosan in an appropriate solvent like dichloromethane.
- Adding p-toluenesulfonyl chloride to the solution.
- Introducing pyridine to the mixture to act as a base.
- Stirring the reaction mixture at room temperature for several hours.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using high-purity reagents and solvents.
- Employing large-scale reactors with precise temperature and stirring controls.
- Implementing efficient purification techniques such as large-scale chromatography or crystallization.
- Ensuring compliance with Good Manufacturing Practices (GMP) to maintain product quality and safety.
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex glycosides and other carbohydrate derivatives.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Utilized in the development of glycoside-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose involves its role as an intermediate in various biochemical pathways. It interacts with specific enzymes and molecular targets to facilitate the synthesis of glycosides and other biologically active compounds. The sulfonyl group enhances the compound’s reactivity, allowing it to participate in diverse chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Levoglucosan: A precursor in the synthesis of 1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose.
p-Toluenesulfonyl Chloride: A reagent used in the synthesis of sulfonated carbohydrates.
1,6-Anhydro-2,3,4-tri-O-p-toluenesulfonyl-b-D-glucopyranose: A related compound with multiple sulfonyl groups.
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of the anhydro bridge and the sulfonyl group makes it a valuable intermediate in the synthesis of glycosides and other complex molecules. Its versatility in undergoing various chemical reactions further enhances its significance in scientific research and industrial applications.
Properties
IUPAC Name |
[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-9-6-18-13(19-9)11(15)10(12)14/h2-5,9-15H,6H2,1H3/t9-,10-,11-,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQADBXIDJFBONH-SYLRKERUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H]([C@H]2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441217 | |
Record name | (1R,2S,3R,4R,5R)-3,4-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23643-29-0 | |
Record name | (1R,2S,3R,4R,5R)-3,4-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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